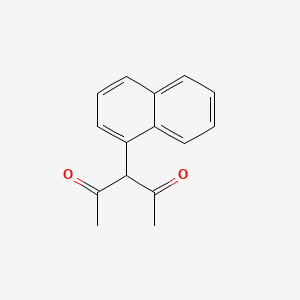
3-(Naphthalen-1-yl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-1-yl)pentane-2,4-dione is an organic compound characterized by the presence of a naphthalene ring attached to a pentane-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)pentane-2,4-dione typically involves the reaction of 4-bromoacetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Michael addition followed by aldol condensation to form the desired diketone . The reaction conditions often include mixing the reactants in a suitable solvent, such as ethanol, and maintaining the reaction mixture at a controlled temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(Naphthalen-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or diketone moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-(Naphthalen-1-yl)pentane-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Naphthalen-1-yl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound can form coordination complexes with metals, which then participate in catalytic cycles to facilitate chemical transformations . The specific molecular targets and pathways depend on the application and the nature of the derivatives formed from the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-1-yl)ethanone: A simpler ketone with a naphthalene ring, used in similar applications but with different reactivity.
3-(Naphthalen-2-yl)pentane-2,4-dione: An isomer with the naphthalene ring attached at a different position, leading to different chemical properties and applications.
Uniqueness
3-(Naphthalen-1-yl)pentane-2,4-dione is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its similar compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propiedades
Número CAS |
94106-16-8 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
3-naphthalen-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C15H14O2/c1-10(16)15(11(2)17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,1-2H3 |
Clave InChI |
QSCNOVZSRIZYJV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC2=CC=CC=C21)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
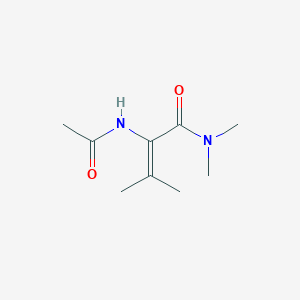
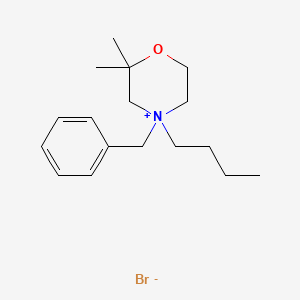

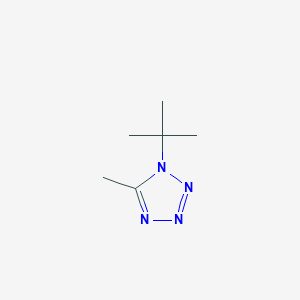
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)
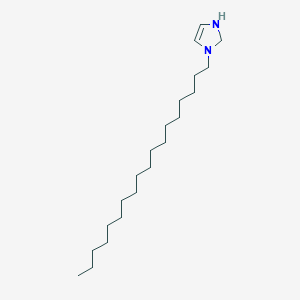

![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
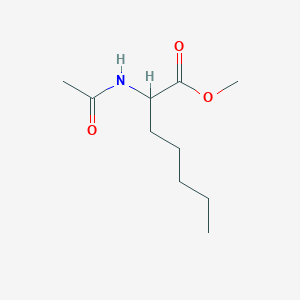
![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)

